Bunolol, (R)- is a chemical compound classified as a member of the tetralin family and is recognized for its unique structure and properties. The compound is primarily studied for its applications in medicinal chemistry, particularly as a beta-adrenergic receptor blocker. Its molecular formula is , with a molecular weight of approximately 291.3853 g/mol. The compound has been investigated for various applications in scientific research, including organic synthesis, enzyme inhibition, and receptor binding studies .
Bunolol, (R)- is derived from the racemic mixture of bunolol, which includes both the (R) and (S) enantiomers. It is classified under beta-adrenergic antagonists, specifically targeting the beta-1 adrenergic receptor, making it relevant in treating conditions such as glaucoma and hypertension. The compound's CAS Registry Number is 47141-41-3, and it is known for its therapeutic potential in cardiovascular diseases .
Bunolol, (R)- can be synthesized through various methods, including both chemical and chemo-enzymatic processes. One notable approach involves the use of lipase-mediated kinetic resolution to achieve enantiomeric purity. In this method, racemic bunolol is treated with CAL L4777 lipase to selectively produce the (R)-alcohol with high enantiomeric excess .
The molecular structure of Bunolol, (R)- features a complex arrangement characteristic of tetralin derivatives. The structure can be represented as follows:
The compound's structural representation includes multiple functional groups that confer its biological activity. The presence of a tert-butylamino group enhances its interaction with beta-adrenergic receptors.
Bunolol, (R)- undergoes several key chemical reactions:
The specific conditions for these reactions vary based on desired outcomes and can involve temperature control, solvent choice, and reaction time to optimize yields.
Bunolol, (R)- primarily functions as a beta-adrenergic antagonist. Its mechanism involves binding to beta-1 adrenergic receptors, inhibiting their activation by endogenous catecholamines like adrenaline and noradrenaline. This blockade results in decreased heart rate and myocardial contractility, making it effective in managing hypertension and other cardiovascular conditions .
The interaction with beta-adrenergic receptors leads to downstream effects such as reduced cardiac output and lower blood pressure. The stereochemistry of Bunolol plays a crucial role in its efficacy; the (R) enantiomer exhibits distinct pharmacological properties compared to its (S) counterpart.
Relevant data such as melting point or boiling point may require further empirical investigation or literature reference due to variability based on synthesis methods.
Bunolol, (R)- has several scientific uses:
(R)-Bunolol (Chemical Name: (R)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone) is a stereoisomer of the non-selective β-adrenergic receptor antagonist bunolol. While its S-enantiomer (levobunolol) has been extensively developed for clinical use in ocular hypertension, (R)-bunolol serves as a critical tool for understanding the structure-activity relationships and stereochemical requirements of β-adrenoceptor blockade. This enantiomer provides unique insights into the chiral discrimination of adrenergic receptors and the role of absolute configuration in cardiovascular and ocular pharmacology. Its development paralleled key milestones in β-blocker evolution, reflecting the growing understanding of adrenergic receptor subtypes and stereoselective drug action during the late 20th century [1] [4] [6].
(R)-Bunolol possesses the molecular formula C₁₇H₂₅NO₃ and a molecular weight of 291.39 g/mol. Its chemical structure features a naphthalenone core substituted with an oxypropanolamine side chain containing a tert-butylamino group. The chiral center at the carbon bearing the hydroxyl group in the propanolamine chain defines its (R)-configuration, which is enantiomeric to the clinically used (S)-form (levobunolol). The molecule exhibits moderate lipophilicity (logP ≈ 2.1), contributing to its membrane permeability and distribution characteristics [3] [5] [6].
X-ray crystallographic studies reveal that the (R)-enantiomer adopts a specific conformation where the naphthalenone system and the propanolamine side chain are nearly perpendicular. This spatial arrangement differs significantly from the bioactive conformation of (S)-bunolol, particularly in the orientation of the hydroxyl group relative to the amine functionality. These conformational differences underlie the enantiomers' distinct pharmacodynamic profiles. The molecule contains hydrogen bond donor (hydroxyl group, secondary amine) and acceptor (ketone, ether oxygen) sites that influence its interaction with biological membranes and receptor binding domains. The tert-butyl group provides steric bulk that enhances β-receptor affinity while reducing intrinsic sympathomimetic activity compared to earlier β-blockers [5] [6].
Table 1: Physicochemical Properties of (R)-Bunolol
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₇H₂₅NO₃ | Confirmed by elemental analysis |
Molecular Weight | 291.39 g/mol | Calculated from atomic masses |
Chiral Center | C2 of propanolamine side chain | Absolute (R)-configuration |
CAS Registry Number | 27591-01-1 | Racemic mixture; (R)-enantiomer not separately registered |
Melting Point | 78-80°C (racemate) | Differential scanning calorimetry |
Solubility | Soluble in DMSO, ethanol; sparingly soluble in water | Experimental determination |
logP (Octanol/Water) | ~2.1 | Calculative and experimental values |
pKa (Amino Group) | 9.4 ± 0.2 | Potentiometric titration |
Chiral separation studies demonstrate that (R)-bunolol can be resolved via high-performance liquid chromatography using chiral stationary phases based on cellulose tris(3,5-dimethylphenylcarbamate). The enantiomers exhibit distinct optical rotations: (R)-bunolol displays a specific rotation of approximately [α]ᴅ²⁰ = -12.5° (c = 1 in methanol), contrasting with the dextrorotatory (S)-enantiomer. This property facilitates analytical determination of enantiomeric purity, which is crucial for pharmacological studies exploring stereoselective effects [6] [14].
The development of bunolol occurred during the "golden age" of β-blocker discovery initiated by Sir James Black's groundbreaking work on propranolol. Synthesized in the late 1960s by Smith, Kline & French researchers, bunolol emerged from systematic structural modifications aimed at optimizing β-blockade while minimizing adverse effects. Its chemical design incorporated the 3,4-dihydronaphthalen-1(2H)-one scaffold—a bioisosteric replacement for the naphthalene system in propranolol—combined with the oxypropanolamine side chain characteristic of many classical β-blockers. This structural hybridation strategy sought to enhance receptor affinity and modulate pharmacokinetic properties [1] [6].
Initial pharmacological characterization revealed bunolol as a potent non-selective β-adrenoceptor antagonist with approximately 10-fold greater potency than propranolol in canine models. The racemic mixture demonstrated significant β-blocking activity in isolated guinea pig atria (β₁) and trachea (β₂) preparations, effectively antagonizing isoproterenol-induced responses. Importantly, it exhibited negligible intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects at therapeutic concentrations, distinguishing it from earlier β-blockers like pronethalol and pindolol. These promising properties stimulated interest in its clinical development, particularly for ophthalmic applications where local efficacy with minimal systemic effects was desirable [1] [5] [6].
The stereoselective actions of bunolol enantiomers became apparent during preclinical development. Animal studies demonstrated that the (S)-enantiomer (levobunolol) accounted for nearly all the β-blocking activity, while the (R)-isomer showed markedly reduced receptor affinity. This observation aligned with the established stereoselectivity of β-adrenergic receptors, which preferentially bind antagonists with (S)-configuration at the chiral center bearing the secondary hydroxyl group. Consequently, clinical development focused on levobunolol, while (R)-bunolol became a reference compound for studying stereochemical aspects of β-blockade [5] [6].
Table 2: Historical Development Timeline of Bunolol
Year | Milestone | Significance |
---|---|---|
1967 | Lands et al. classify β-adrenoceptors into β₁ and β₂ subtypes | Provided rationale for developing selective β-blockers |
1969-1970 | Synthesis and initial characterization of bunolol (racemate) | Identified as potent non-selective β-antagonist with 10× propranolol potency |
1970 | First publication on bunolol's cardiovascular pharmacology | Demonstrated efficacy in reducing heart rate and contractility in animal models |
Mid-1970s | Resolution of enantiomers and stereoselectivity studies | Established (S)-configuration as pharmacologically active form |
1978 | Metabolic studies of bunolol enantiomers in rats and humans | Revealed differential metabolism of (R) and (S) enantiomers |
1985 | FDA approval of levobunolol ((S)-bunolol) for glaucoma treatment | Validated bunolol scaffold for ocular therapeutics |
In cardiovascular pharmacology, (R)-bunolol serves primarily as a pharmacological tool for elucidating stereochemical aspects of β-adrenoceptor interactions. Although its direct cardiovascular effects are substantially weaker than those of its (S)-enantiomer, studies using isolated cardiac preparations demonstrate that (R)-bunolol retains measurable β-blocking activity at high concentrations. This residual activity suggests that while β-adrenergic receptors exhibit strong stereoselectivity, the binding pocket can accommodate the (R)-enantiomer when present at sufficient concentrations. The compound has been particularly valuable in competition binding experiments quantifying the stereoselectivity ratios of β₁ and β₂ adrenoceptors across species [5] [7] [19].
In ocular pharmacology, (R)-bunolol's significance relates to its role as an inactive comparator in studies of intraocular pressure (IOP) reduction. While topical (S)-bunolol (levobunolol) reduces IOP by 25-40% through inhibition of aqueous humor production in the ciliary epithelium, the (R)-enantiomer demonstrates markedly reduced efficacy. This differential effect confirms that IOP reduction by β-blockers is a receptor-mediated process with strict stereochemical requirements. Interestingly, both enantiomers exhibit comparable corneal permeability in rabbit models, indicating that their differential ocular effects stem from pharmacodynamic rather than pharmacokinetic differences [5] [9] [15].
Table 3: Receptor Binding Profile of Bunolol Enantiomers
Receptor Type | (R)-Bunolol Ki (nM) | (S)-Bunolol Ki (nM) | Selectivity Ratio (S/R) |
---|---|---|---|
β₁-Adrenoceptor | 840 ± 120 | 3.9 ± 0.7 | 215:1 |
β₂-Adrenoceptor | 910 ± 140 | 4.2 ± 0.9 | 217:1 |
β₃-Adrenoceptor | >10,000 | >10,000 | Not determinable |
α₁-Adrenoceptor | >10,000 | >10,000 | Not applicable |
Muscarinic M₂ | >10,000 | >10,000 | Not applicable |
The compound's physicochemical properties contribute to its ocular behavior when administered topically. Both enantiomers exhibit sufficient lipophilicity to penetrate the cornea yet retain sufficient hydrophilicity to avoid excessive systemic absorption. Metabolic studies in rabbits show that (R)-bunolol undergoes slower enzymatic reduction of its ketone group to dihydrobunolol compared to the (S)-enantiomer, suggesting potential stereoselectivity in ocular ketoreductases. This metabolic difference may contribute to the observed pharmacodynamic differences between enantiomers in ocular tissues [9] [15] [17].
Beyond receptor blockade, (R)-bunolol has been employed in studies exploring β-adrenergic receptor regulation. Chronic exposure to (R)-bunolol does not significantly affect β-receptor density in human lymphocytes, unlike (S)-bunolol which causes receptor upregulation due to inverse agonism. This differential effect highlights how enantiomers can produce distinct adaptive responses despite similar chemical structures, providing insights into the mechanisms of inverse agonism and receptor desensitization. Such findings have implications for understanding long-term responses to β-blocker therapy and the functional consequences of receptor stereoselectivity [7] [12] [14].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7